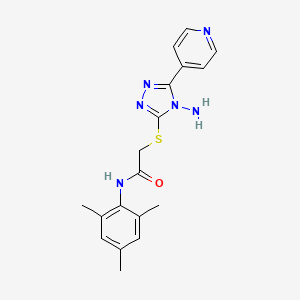

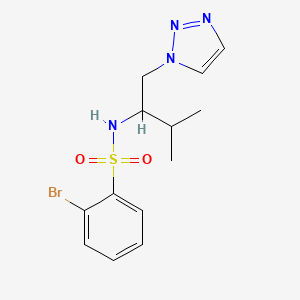

![molecular formula C16H21N3OS B2354468 2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897475-87-5](/img/structure/B2354468.png)

2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a piperazine ring and a benzo[d]thiazole moiety . Piperazine is a six-membered ring containing two nitrogen atoms, and benzo[d]thiazole is a fused ring system containing a benzene ring and a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzo[d]thiazole moiety is a planar, aromatic system, which could contribute to the overall stability of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the piperazine ring and the benzo[d]thiazole moiety could potentially allow for various chemical transformations .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the solvent environment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one in lab experiments is its potency as a CB1 and CB2 receptor agonist. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one. One area of interest is the development of more selective CB1 and CB2 receptor agonists that can be used to investigate the specific roles of these receptors in various physiological processes. Additionally, research on the potential therapeutic applications of this compound, such as its use in the treatment of pain and inflammation, could lead to the development of new drugs with improved efficacy and safety profiles. Finally, further studies on the potential adverse effects of this compound, such as its impact on cognitive function and addiction potential, could help inform the safe use of synthetic cannabinoids in research and clinical settings.

Conclusion:

In conclusion, this compound is a synthetic cannabinoid that has gained popularity in the research community due to its potential as a research tool. Its potency as a CB1 and CB2 receptor agonist makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, its potential for off-target effects and the need for further research on its adverse effects and therapeutic potential highlight the importance of caution in the use of synthetic cannabinoids in research and clinical settings.

Synthesis Methods

The synthesis of 2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves the reaction of 4-methylbenzo[d]thiazol-2-amine with 2-methylamino-1-(4-methylphenyl)propan-1-one. This reaction yields this compound as a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one has been used in various scientific studies to investigate the role of the endocannabinoid system in various physiological processes. One study found that this compound could induce apoptosis in cancer cells by activating the CB1 receptor. Another study found that this compound could alleviate pain and inflammation by activating the CB2 receptor. Additionally, this compound has been used in studies investigating the effects of synthetic cannabinoids on the brain and behavior.

Properties

IUPAC Name |

2-methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-11(2)15(20)18-7-9-19(10-8-18)16-17-14-12(3)5-4-6-13(14)21-16/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQPOKIXOULKHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2354393.png)

![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2354400.png)

![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone](/img/structure/B2354406.png)